N'-(3-chlorobenzoyl)naphthalene-1-carbohydrazide
Overview
Description
N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C18H13ClN2O2 and a molecular weight of 324.76 g/mol . This compound is characterized by the presence of a naphthalene ring system, a chlorobenzoyl group, and a carbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with naphthalene-1-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carbohydrazide: Lacks the chlorobenzoyl group, resulting in different chemical properties and reactivity.
3-chlorobenzoyl chloride: Used as a reactant in the synthesis of N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide.
Naphthoquinone derivatives: Formed through oxidation reactions and have distinct biological activities
Uniqueness
N’-(3-chlorobenzoyl)naphthalene-1-carbohydrazide is unique due to the combination of the naphthalene ring system and the chlorobenzoyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)naphthalene-1-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYDAQGPZVZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144366 | |
Record name | 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101931-49-1 | |
Record name | 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthoic acid, (m-chlorobenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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